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molecular formula C11H8ClN3O B8588348 2-(4-Chloro-6-(pyridin-2-yl)pyrimidin-5-yl)acetaldehyde

2-(4-Chloro-6-(pyridin-2-yl)pyrimidin-5-yl)acetaldehyde

Cat. No. B8588348
M. Wt: 233.65 g/mol
InChI Key: RANAEERVKMJLMV-UHFFFAOYSA-N
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Patent
US09193725B2

Procedure details

To a stirred solution of 2-(4-chloro-6-(pyridin-2-yl)pyrimidin-5-yl)acetaldehyde (600 mg) in dry MeCN (10 mL), methyl hydrazine (181 mg) and sodium acetate (422 mg) were added. The reaction mixture was stirred at room temperature for 3 hours and solvents were removed under reduced pressure. The resulting crude was purified by column chromatography using MeOH/CHCl3 (0.5:9.5) as eluent to afford 1-methyl-5-(pyridin-2-yl)-1,4-dihydropyrimido[4,5-c]pyridazine (350 mg) as white solid. 1H NMR (DMSO-d6): δ 3.41 (s, 3H), 3.93-3.94 (d, 2H), 6.92-6.94 (t, 1H), 7.47-7.51 (m, 1H), 7.94-7.99 (m, 1H), 8.00-8.10 (m, 1H), 8.67-8.69 (d, 2H).
Quantity
600 mg
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
181 mg
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][CH:9]=O)=[C:6]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=2)[N:5]=[CH:4][N:3]=1.[CH3:17][NH:18][NH2:19].C([O-])(=O)C.[Na+]>CC#N>[CH3:17][N:18]1[C:2]2[N:3]=[CH:4][N:5]=[C:6]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][N:12]=3)[C:7]=2[CH2:8][CH:9]=[N:19]1 |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1CC=O)C1=NC=CC=C1
Name
methyl hydrazine
Quantity
181 mg
Type
reactant
Smiles
CNN
Name
Quantity
422 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude was purified by column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN1N=CCC2=C1N=CN=C2C2=NC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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